REACTION_CXSMILES
|
[NH:1]([CH2:5][CH2:6][CH2:7][C:8]1[CH:20]=[CH:19][C:11]([O:12][CH2:13][C:14]([O:16]CC)=[O:15])=[CH:10][CH:9]=1)C(C)=O.C(O)C.[OH-].[K+].Cl>O>[NH2:1][CH2:5][CH2:6][CH2:7][C:8]1[CH:20]=[CH:19][C:11]([O:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1 |f:2.3|
|
Name
|
ethyl 4-(3-acetaminopropyl)-phenoxyacetate
|
Quantity
|
58 mmol
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)CCCC1=CC=C(OCC(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.58 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 16.2 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled
|
Type
|
FILTRATION
|
Details
|
the resultant sand-colored precipitate filtered off with suction
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
there are obtained 12.0 g
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCC1=CC=C(OCC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |